molecular formula C13H14N2O3 B12110798 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester CAS No. 80812-57-3

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester

Cat. No.: B12110798
CAS No.: 80812-57-3
M. Wt: 246.26 g/mol
InChI Key: PBRBTFYFQIXXGO-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is a complex organic compound belonging to the naphthyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines can undergo cyclization reactions in the presence of catalysts and specific reagents to form the naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

80812-57-3

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 6-ethyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-4-15-6-5-11-10(12(15)16)7-9(8(2)14-11)13(17)18-3/h5-7H,4H2,1-3H3

InChI Key

PBRBTFYFQIXXGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=NC(=C(C=C2C1=O)C(=O)OC)C

Origin of Product

United States

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